3-Ethoxyphenylboronic acid

Overview

Description

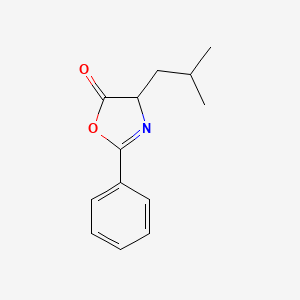

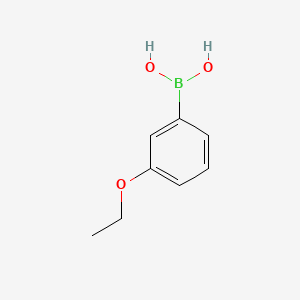

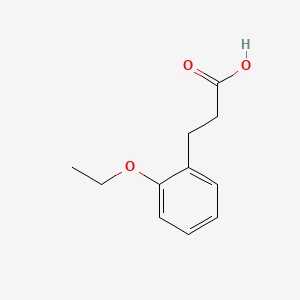

3-Ethoxyphenylboronic acid is a boronic acid derivative with the linear formula C2H5OC6H4B(OH)2 . It is a useful research reagent for the synthesis of biologically active molecules .

Synthesis Analysis

3-Ethoxyphenylboronic acid is a reactant involved in various reactions such as cyanation for the synthesis of aromatic and vinyl nitriles, microwave-assisted palladium-catalyzed arylation of resin supported pyrazinones, and copper-mediated N- and O-arylations .Molecular Structure Analysis

The molecular structure of 3-Ethoxyphenylboronic acid is represented by the linear formula C2H5OC6H4B(OH)2 . It has a molecular weight of 165.98 .Chemical Reactions Analysis

3-Ethoxyphenylboronic acid is involved in various chemical reactions. For instance, it is used in cyanation for the synthesis of aromatic and vinyl nitriles, microwave-assisted palladium-catalyzed arylation of resin supported pyrazinones, and copper-mediated N- and O-arylations .Physical And Chemical Properties Analysis

3-Ethoxyphenylboronic acid is a solid substance . It has a melting point of 139-146 °C . The compound’s SMILES string is CCOc1cccc(c1)B(O)O .Scientific Research Applications

-

Sensing Applications

- Summary : Boronic acids, including 3-Ethoxyphenylboronic acid, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .

- Methods : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .

- Results : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

-

Synthesis of Biologically Active Molecules

- Summary : 3-Ethoxyphenylboronic acid is a reactant involved in various reactions, including cyanation for the synthesis of aromatic and vinyl nitriles, microwave-assisted palladium-catalyzed arylation of resin supported pyrazinones, and copper-mediated N- and O-arylations .

- Methods : These reactions typically involve the use of 3-Ethoxyphenylboronic acid as a boron source in palladium-catalyzed cross-coupling reactions .

- Results : These reactions lead to the synthesis of biologically active molecules, including amino derivatives of indole for use as isoprenylcysteine carboxyl methyltransferase inhibitors, 5-Arylindazole glucocorticoid receptor agonists and antagonists, and 1,5-Diaryl-1,2,4-triazoles as cis-restricted combretastatin analogs .

-

Electrophoresis of Glycated Molecules

-

Controlled Release of Insulin

- Summary : Boronic acids have been incorporated into polymers for the controlled release of insulin .

- Methods : This involves the synthesis of boronic acid-functionalized polymers that can respond to changes in glucose levels .

- Results : These polymers can release insulin in a controlled manner, providing a potential approach for the treatment of diabetes .

-

Inhibition of NorA Efflux Pump

- Summary : Heterocyclic boronic acid compounds, potentially including 3-Ethoxyphenylboronic acid, have been tested for the inhibition of the NorA efflux pump .

- Methods : This involves the formation of stable transition complexes with sugars and amino acids .

- Results : Certain boronic acid compounds proved to be efficient inhibitors of the NorA efflux pump .

-

Biochemical Tools

- Summary : Boronic acids, including 3-Ethoxyphenylboronic acid, have been used as biochemical tools for various purposes, including the interference in signaling pathways and enzyme inhibition .

- Methods : This involves the use of boronic acids to interfere with biological processes, such as signaling pathways and enzyme activity .

- Results : The use of boronic acids as biochemical tools can lead to new insights into biological processes and potential therapeutic targets .

-

Cell Delivery Systems

- Summary : Boronic acids have been used in the development of cell delivery systems .

- Methods : This involves the incorporation of boronic acids into materials used for cell delivery .

- Results : The use of boronic acids in cell delivery systems can improve the efficiency of cell delivery and potentially enhance therapeutic outcomes .

-

Enzyme Production

- Summary : Chemists have created an enzyme with boronic acid at its reactive center .

- Methods : This approach can produce more selective reactions with boron, and allows the use of directed evolution to improve its properties .

- Results : The production of this new-to-nature enzyme containing boron could open up new possibilities in biocatalysis .

Safety And Hazards

Future Directions

While specific future directions for 3-Ethoxyphenylboronic acid are not explicitly mentioned in the available resources, boronic acids, in general, are increasingly utilized in diverse areas of research . This suggests that 3-Ethoxyphenylboronic acid could potentially find new applications in the future.

properties

IUPAC Name |

(3-ethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCWUTJYLUBETR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378775 | |

| Record name | 3-Ethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxyphenylboronic acid | |

CAS RN |

90555-66-1 | |

| Record name | 3-Ethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethoxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Chloro-[1,1'-biphenyl]-3-amine](/img/structure/B1586337.png)